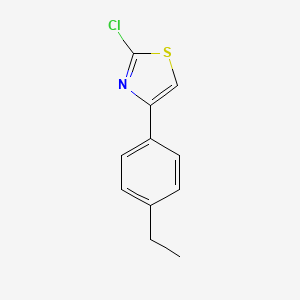
N-Ethyl-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,4,6-trinitroaniline is a chemical compound with the molecular formula C8H8N4O6. It is a derivative of 2,4,6-trinitroaniline, where an ethyl group replaces one of the hydrogen atoms on the nitrogen atom. This compound is known for its explosive properties and is used in various applications, including as a component in explosives and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-ethyl-aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. The starting material, N-ethyl-aniline, is treated with a nitrating mixture under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-2,4,6-triaminoaniline.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-Ethyl-2,4,6-trinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of explosives and as a stabilizer in certain chemical formulations.
Mécanisme D'action
The mechanism of action of N-Ethyl-2,4,6-trinitroaniline involves its interaction with biological molecules and cellular pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, leading to cell death. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
N-Ethyl-2,4,6-trinitroaniline can be compared with other nitroaniline derivatives, such as:
2,4,6-Trinitroaniline: Similar structure but lacks the ethyl group, making it less hydrophobic.
N-Methyl-2,4,6-trinitroaniline: Contains a methyl group instead of an ethyl group, resulting in different physical and chemical properties.
N-Phenyl-2,4,6-trinitroaniline: Contains a phenyl group, which significantly alters its reactivity and applications.
Uniqueness: The presence of the ethyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
7449-27-6 |
|---|---|
Formule moléculaire |
C8H8N4O6 |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
N-ethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C8H8N4O6/c1-2-9-8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4,9H,2H2,1H3 |
Clé InChI |
JRLUWLIIVKSPPT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



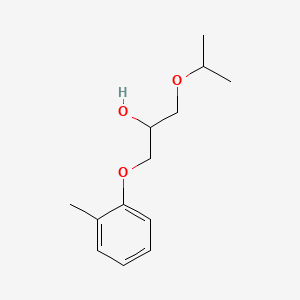
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

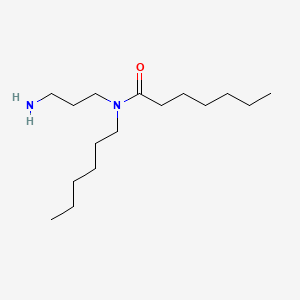
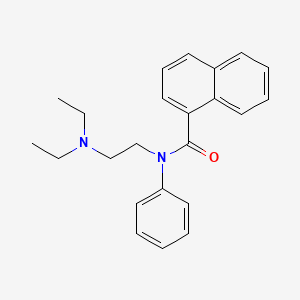

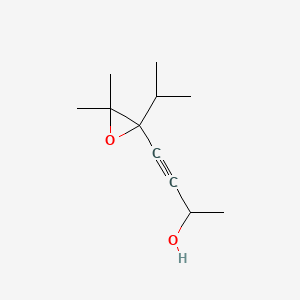
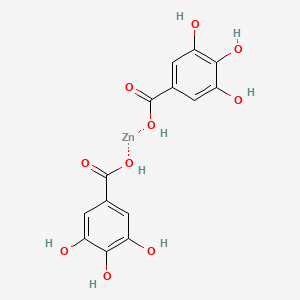

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
